Product packaging for 1-(3-methylbenzyl)-1H-indole-2,3-dione(Cat. No.:CAS No. 689757-37-7)

1-(3-methylbenzyl)-1H-indole-2,3-dione

Cat. No.: B345696
CAS No.: 689757-37-7
M. Wt: 251.28g/mol
InChI Key: XBAJEXBOWXGXSQ-UHFFFAOYSA-N
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Description

1-(3-Methylbenzyl)-1H-indole-2,3-dione is a synthetic derivative of 1H-indole-2,3-dione, more commonly known as Isatin . Isatin is a synthetically versatile substrate that serves as a key building block for the synthesis of a large variety of heterocyclic compounds and is a privileged structure in medicinal chemistry . This specific derivative is functionalized at the N-1 position with a 3-methylbenzyl group, a modification that can significantly influence its physicochemical properties and biological activity. While research on this exact compound is developing, its structural framework is of significant interest. Isatin-based compounds are widely investigated in anticancer research, with several derivatives, such as the clinically approved drug Sunitinib, functioning as multi-targeting tyrosine kinase inhibitors . The isatin core is also a common precursor for synthesizing hydrazone and Schiff base derivatives, which are frequently explored for their diverse pharmacological activities, including anticonvulsant, antibacterial, and antifungal effects . The mechanism of action for isatin derivatives is often tied to their specific substituents. They can interact with various enzyme systems, and some compounds in this class have been demonstrated to induce apoptosis in cancer cells by increasing caspase 3/7 activity and causing cell cycle arrest, particularly in the S-phase . Researchers value this compound as a versatile chemical intermediate for constructing more complex molecules and for screening in biological assays to develop new therapeutic agents. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should consult safety data sheets and conduct their own safety assessments prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO2 B345696 1-(3-methylbenzyl)-1H-indole-2,3-dione CAS No. 689757-37-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-methylphenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-11-5-4-6-12(9-11)10-17-14-8-3-2-7-13(14)15(18)16(17)19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAJEXBOWXGXSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Methylbenzyl 1h Indole 2,3 Dione and Its Derivatives

Established Routes to the Indole-2,3-dione Core

The synthesis of the isatin (B1672199) (1H-indole-2,3-dione) nucleus is a well-established field in heterocyclic chemistry, with several classical and modern methods available. These methods provide the essential precursor for the subsequent N-alkylation step to yield the title compound.

Fischer Indole (B1671886) Synthesis and its Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a prominent reaction for producing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org While it is a cornerstone of indole synthesis, its direct application to form indole-2,3-diones is not typical. The reaction classically yields an indole, which would then require subsequent oxidation to form the isatin core.

The mechanism involves the initial formation of a phenylhydrazone from the reaction of phenylhydrazine with a carbonyl compound. wikipedia.org This hydrazone then isomerizes to an enamine. wikipedia.org Under acidic catalysis (using Brønsted acids like HCl, H₂SO₄, or Lewis acids such as ZnCl₂), the enamine undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgrsc.org For the synthesis of an isatin precursor, a glyoxylic acid derivative could theoretically be reacted with phenylhydrazine, but more direct methods are generally preferred for the indole-2,3-dione system. Adaptations of the Fischer indole synthesis have been developed, including palladium-catalyzed versions, which expand the scope of the reaction. wikipedia.org

Sandmeyer Reaction and Cyclization Approaches

One of the most traditional and widely used methods for the direct synthesis of the isatin core is the Sandmeyer isatin synthesis. biomedres.uschemicalbook.com This process involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate. biomedres.us This initial reaction forms an isonitrosoacetanilide intermediate. biomedres.usnih.gov

This intermediate is then isolated and subjected to cyclization in the presence of a strong acid, typically concentrated sulfuric acid or methanesulfonic acid, through heating. biomedres.usnih.govscribd.com The strong acid facilitates an electrophilic cyclization to furnish the final isatin product. scribd.com While highly effective, this method can be problematic for certain substituted anilines, such as nitroanilines, where the reaction may fail. scribd.com For meta-substituted anilines, the cyclization can lead to a mixture of 4- and 6-substituted isatin isomers. scribd.com

Oxidation and Bromination Strategies for Isatin Precursors

Modern approaches to isatin synthesis often involve the direct oxidation of readily available indole or oxindole (B195798) precursors. wikipedia.org A variety of oxidizing agents have been employed for this transformation. organic-chemistry.org

A particularly effective method involves the bromination of indole followed by oxidation. researchgate.netresearchgate.net For instance, the reaction of indole with N-bromosuccinimide (NBS) in a solvent like dimethyl sulfoxide (B87167) (DMSO) can efficiently produce isatin. researchgate.netdergipark.org.tr The process is thought to proceed via the formation of a 2,3-dibromoindole intermediate, which is then hydrolyzed and oxidized to the dione (B5365651). Other oxidizing systems, such as iodine in the presence of tert-butyl hydroperoxide (TBHP), have also been reported to convert indoles directly into isatins in good yields. organic-chemistry.org These oxidation strategies offer an alternative to classical methods and are valuable for preparing isatin from different starting materials. nih.gov

N-Alkylation Strategies for 1-(3-Methylbenzyl)-1H-indole-2,3-dione

Once the isatin (1H-indole-2,3-dione) core is obtained, the final step in the synthesis of the title compound is the attachment of the 3-methylbenzyl group to the indole nitrogen. This is typically achieved through N-alkylation.

Reaction of Isatin with Methylbenzyl Halides under Basic Conditions

The N-alkylation of isatin is a standard procedure that involves the deprotonation of the acidic N-H proton, followed by reaction with an alkylating agent. nih.govresearchgate.net To synthesize this compound, isatin is reacted with a 3-methylbenzyl halide (e.g., 3-methylbenzyl bromide or chloride).

The reaction is carried out in the presence of a base, which generates the highly conjugated isatin anion. nih.gov This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of the 3-methylbenzyl halide in a nucleophilic substitution reaction to form the desired N-substituted product. researchgate.net

Influence of Reaction Conditions and Catalysis on Yield and Selectivity

The success and efficiency of the N-alkylation reaction are highly dependent on the chosen reaction conditions, including the base, solvent, temperature, and the use of catalysts. conicet.gov.ar The selection of these parameters can significantly influence the reaction time, yield, and purity of the final product. nih.gov

Bases: A variety of bases can be used, ranging from strong bases like sodium hydride (NaH) to milder ones like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). nih.govresearchgate.net The choice of base can affect the reaction rate and the potential for side reactions.

Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (ACN), and N-methyl-2-pyrrolidinone (NMP) are commonly employed to facilitate the dissolution of the isatin salt and promote the substitution reaction. nih.govresearchgate.net

Catalysis and Energy Sources: To improve reaction efficiency, phase-transfer catalysts (PTC) like tetra-n-butylammonium bromide (TBAB) can be used, especially in liquid-solid systems. researchgate.net Furthermore, microwave irradiation has emerged as a powerful tool to accelerate the N-alkylation of isatin. nih.govresearchgate.net Microwave-assisted synthesis often leads to dramatically reduced reaction times, higher yields, and requires less solvent compared to conventional heating methods. nih.govresearchgate.net

The table below summarizes various conditions reported for the N-alkylation of isatin, which are applicable to the synthesis of this compound.

BaseSolventCatalyst/MethodTypical OutcomeReference
K₂CO₃ or Cs₂CO₃DMF or NMP (few drops)Microwave IrradiationHigh yields, significantly reduced reaction times. nih.govresearchgate.net
K₂CO₃DMFPhase-Transfer Catalyst (TBAB), Room Temp.Good yields for long-chain alkyl bromides. researchgate.net
KF/AluminaAcetonitrile (ACN)Microwave or Thermal RefluxEffective for various benzylic halides. researchgate.net
NaH, NaOH, CaH₂Various (e.g., DMF)Conventional HeatingStandard method, can be slow with lower yields. nih.govresearchgate.net

Synthesis of Advanced this compound Analogues

The construction of sophisticated molecular architectures based on the this compound core often employs powerful synthetic techniques such as multi-component reactions and embraces the principles of green chemistry to ensure sustainable and efficient chemical production.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. chemrevlett.com The isatin scaffold, and by extension this compound, is an excellent substrate for MCRs, leading to a diverse array of heterocyclic compounds, most notably spirooxindoles. uevora.ptuevora.pt

A prominent example of an MCR involving isatins is the 1,3-dipolar cycloaddition reaction. In a typical sequence, the reaction of an N-substituted isatin, such as this compound, with an amino acid like L-proline can generate an azomethine ylide intermediate in situ. This dipole can then be trapped by a variety of dipolarophiles to construct complex spirocyclic systems. uevora.pt

For instance, the three-component reaction of an N-benzyl isatin, L-proline, and an alkyl propiolate can lead to the formation of azocino[1,2-a]benzo[c] chemrevlett.comnih.govdiazocine derivatives in moderate to good yields when refluxed in chloroform. uevora.pt The versatility of this approach allows for the generation of extensive libraries of structurally diverse molecules by varying each of the components.

Another significant MCR is the synthesis of spiro[indole-3,4'-pyrano[2,3-c]pyrazole] derivatives. This can be achieved through an electrochemically induced catalytic multicomponent transformation of an isatin, a 3-methyl-2-pyrazolin-5-one, and malononitrile (B47326) in ethanol, using sodium bromide as an electrolyte. This method is notable for its high yields (78-99%) and represents an environmentally benign approach to complex molecule synthesis. nih.gov

Below is a representative table of reaction conditions for the synthesis of spirooxindole derivatives via MCRs, which could be adapted for this compound.

Reactant 1Reactant 2Reactant 3Catalyst/SolventProduct TypeYield (%)
Isatin derivativeAmino Acid (e.g., L-proline)Dipolarophile (e.g., But-2-ynedioate)Water, MicrowaveTetrahydrospiro[indoline-3,3-pyrrolizine]High
Isatin derivative3-Methyl-2-pyrazolin-5-oneMalononitrileNaBr/Ethanol (Electrochemical)Spiro[indole-3,4'-pyrano[2,3-c]pyrazole]78-99
N-propargyl isatinMalononitrile4-HydroxycarbazoleCell-CuI-NP/DMF-WaterSpiro-chromenocarbazole triazoleHigh

This table is illustrative of MCRs involving the isatin core and is based on general findings in the literature. uevora.ptnih.gov

Green chemistry principles are increasingly being integrated into the synthesis of isatin derivatives to minimize environmental impact and enhance sustainability. These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

The use of water as a reaction solvent is a cornerstone of green chemistry. uevora.pt Many MCRs involving isatins can be performed in water, which circumvents the need for volatile and often toxic organic solvents. For example, the synthesis of tetrahydrospiro[indoline-3,3-pyrrolizine] derivatives via a 1,3-dipolar cycloaddition has been successfully carried out in water under microwave irradiation, which also reduces reaction times. uevora.pt

Microwave irradiation and ultrasonic methods are other green techniques applied to the synthesis of isatin derivatives. nih.gov These energy sources can lead to significantly shorter reaction times, higher yields, and increased product purity compared to conventional heating methods. The synthesis of N-alkyl-isatin-3-iminobenzoic acid derivatives, for instance, has been shown to be more efficient under microwave irradiation. nih.gov

Biocatalysis represents a frontier in the green synthesis of isatin analogs. mdpi.com Enzymes can catalyze reactions with high selectivity under mild conditions. For example, the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] can be catalyzed by bovine serum albumin (BSA) in an ethanol-water mixture at ambient temperature, affording products in high yields (76–94%). mdpi.com

The following table summarizes some green chemistry approaches that could be applied to the synthesis of this compound derivatives.

Synthetic ApproachGreen AspectExample Reaction
Solvent ReplacementUse of water instead of organic solventsThree-component synthesis of spirooxindoles uevora.pt
Alternative EnergyMicrowave irradiation to reduce reaction time and energy consumptionSynthesis of N-alkyl-isatin-3-iminobenzoic acid derivatives nih.gov
BiocatalysisUse of enzymes for high selectivity and mild conditionsBSA-catalyzed synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] mdpi.com
ElectrosynthesisElectrochemically induced reactions to avoid chemical oxidants/reductantsSynthesis of spiro[indole-3,4'-pyrano[2,3-c]pyrazole] systems nih.gov

This table illustrates green chemistry principles applicable to the synthesis of isatin derivatives based on published research.

Chemical Transformations and Derivatization of the 1 3 Methylbenzyl 1h Indole 2,3 Dione Scaffold

Oxidation and Reduction Reactions of the Indole-2,3-dione Moiety

The indole-2,3-dione core within the 1-(3-methylbenzyl)-1H-indole-2,3-dione structure is susceptible to both oxidation and reduction, leading to the formation of various important chemical intermediates. nih.govirapa.org

Oxidation Reactions: The oxidation of the isatin (B1672199) ring system can yield different products depending on the oxidizing agent used. A common transformation is the Baeyer–Villiger oxidation, which typically employs agents like hydrogen peroxide or chromic anhydride. wikipedia.org This reaction results in the formation of isatoic anhydride derivatives. wikipedia.orgirapa.org The use of peroxydisulfuric acid can lead to 1,4-benzoxazine compounds. wikipedia.org These oxidative reactions provide pathways to synthetically valuable compounds used in medicinal chemistry and the development of herbicides. wikipedia.orgirapa.org

Reduction Reactions: The carbonyl groups of the indole-2,3-dione moiety can be selectively reduced. Chemoselective reduction of the C-3 keto group is a key reaction, as it can lead to the formation of 2-oxindole derivatives, which are themselves biologically significant scaffolds. nih.gov The specific outcome of the reduction depends on the reducing agent and reaction conditions employed.

Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Ring System

The aromatic benzene (B151609) ring of the this compound scaffold is amenable to electrophilic substitution, while the electron-deficient carbonyl carbons are targets for nucleophilic attack.

Electrophilic Aromatic Substitution: The indole ring is significantly more reactive towards electrophiles than benzene. pearson.com Electrophilic substitution reactions on the isatin core typically occur at the C-5 and C-7 positions of the phenyl ring. wikipedia.org A notable example is the nitration of isatin, which is directed to the C-5 position when using potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄). researchgate.netresearchgate.neticm.edu.pl This regioselectivity allows for the introduction of various functional groups onto the aromatic ring, further diversifying the chemical space accessible from this scaffold.

Nucleophilic Substitution and Addition: The C-3 carbonyl group is a primary site for nucleophilic addition reactions. wikipedia.org The C-2 carbonyl, being part of an amide (lactam), is also reactive, particularly towards strong nucleophiles, which can lead to ring-opening reactions. For instance, the reaction of isatin derivatives with piperidine in aqueous methanol proceeds via nucleophilic attack at the C-2 position, followed by the opening of the five-membered ring. researchgate.net The C-3 carbonyl, however, is more electrophilic and is the principal site for reactions such as condensation, which are discussed in the following section.

Condensation Reactions at the C3 Position: Synthesis of Schiff Bases and Thiosemicarbazone Derivatives

The highly reactive C-3 keto-carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form imines, most notably Schiff bases and thiosemicarbazones. aku.edu.trmdpi.com

Synthesis of Schiff Bases: Schiff bases, characterized by an azomethine (-C=N-) group, are synthesized through the condensation of an isatin derivative with a primary amine. mdpi.comuodiyala.edu.iq This reaction is typically carried out by refluxing the reactants in an alcoholic solvent, such as ethanol. mdpi.com The reaction can be catalyzed by a few drops of glacial acetic acid. uodiyala.edu.iq A wide variety of primary amines can be used, leading to a large library of N-substituted isatin-3-imines. These compounds are of significant interest due to their biological activities and their utility as ligands in coordination chemistry. mdpi.combjbs.com.br

Synthesis of Thiosemicarbazone Derivatives: Thiosemicarbazones are formed by the condensation of the C-3 carbonyl group with thiosemicarbazides. aku.edu.tr This reaction is a cornerstone for creating derivatives with a broad spectrum of biological activities. nih.govnih.gov The synthesis is generally achieved by reacting the isatin derivative with an appropriate thiosemicarbazide (B42300) in a suitable solvent like ethanol, often with an acid catalyst. aku.edu.trnih.govchemmethod.com The resulting thiosemicarbazones incorporate the N-N-C=S scaffold, which is crucial for their interaction with biological targets. aku.edu.tr

Table 1: Synthesis of Schiff Bases and Thiosemicarbazones from Isatin Derivatives
Isatin DerivativeReactantProduct TypeReaction ConditionsReference
1-Benzyl-1H-indole-2,3-dione4-(3-sulfamoylphenyl)thiosemicarbazideThiosemicarbazoneCondensation reaction nih.gov
Isatin1-(2-aminoethyl)piperazineSchiff BaseReflux in ethanol for 2 hours mdpi.com
Indole-3-carboxyaldehydeThiosemicarbazidesThiosemicarbazoneAcetic acid in ethanol at room temperature aku.edu.tr
N-Substituted benzylisatinNalidixic acid hydrazideSchiff Base (Hydrazone)Not specified chalcogen.ro

Formation of Molecular Hybrids and Spiro Compounds Incorporating this compound

The structural versatility of the this compound scaffold makes it an excellent building block for the construction of more complex molecular architectures, including molecular hybrids and spiro compounds. nih.govbeilstein-journals.org

Molecular Hybrids: Molecular hybridization is a strategy in medicinal chemistry that involves combining two or more pharmacophores into a single molecule. nih.gov This approach aims to create new compounds with improved affinity, selectivity, or synergistic biological activity. The isatin core is a privileged structure for creating such hybrids. nih.gov For example, isatin-indole molecular hybrids have been synthesized and evaluated for their antimicrobial potential. nih.gov The this compound can be similarly conjugated with other bioactive moieties, such as 1,2,3-triazoles, to generate novel hybrid molecules. mdpi.com

Spiro Compounds: Spiro compounds are molecules containing two rings connected by a single common atom. The C-3 position of the isatin nucleus is a frequent site for the formation of spirocyclic systems. nih.govbeilstein-journals.org Isatin and its derivatives are valuable precursors for synthesizing a wide variety of spirooxindoles, which are prominent in many natural products and synthetic pharmaceuticals. beilstein-journals.orgnih.gov The synthesis of these spiro compounds is often achieved through multi-component reactions, which are highly efficient in building molecular complexity in a single step. beilstein-journals.org A common strategy involves the reaction of an isatin derivative, an amine, and a compound with an active methylene group, such as cyclopentane-1,3-dione, to yield spiro[dihydropyridine-oxindoles]. beilstein-journals.orgnih.gov This approach is applicable to this compound for the creation of novel and diverse spiro-heterocyclic systems.

Biological Activities and Mechanistic Insights into 1 3 Methylbenzyl 1h Indole 2,3 Dione and Its Analogues in Research Models

Antimicrobial Activity in Research Models

The 1H-indole-2,3-dione (isatin) scaffold is a key component in a variety of heterocyclic compounds that have demonstrated a wide range of biological activities, including antimicrobial effects. nih.govresearchgate.net Modifications to the isatin (B1672199) structure, such as N-alkylation and the formation of Schiff bases, have been explored to enhance these properties. nio.res.in Isatin derivatives are known to possess a broad spectrum of biological activities, including antibacterial and antifungal properties. nih.gov

Research into N-benzyl isatin derivatives has shown moderate antibacterial activity against several bacterial strains. nio.res.in For instance, newly synthesized Schiff bases of N-benzyl isatin derivatives were tested against various Gram-positive and Gram-negative bacteria. nio.res.in While specific data for the 1-(3-methylbenzyl) analogue is not detailed, related N-substituted isatin derivatives have shown activity. nih.gov In one study, several newly synthesized isatin derivatives were effective as antimicrobial agents, with some compounds showing higher potency against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) than the standard drug amoxicillin (B794) at certain concentrations. nih.gov The activity of these compounds was generally more potent against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov The unique structure of isatin provides a basis for a wide array of modifications, which can lead to a diverse range of biological activities. calstate.edu The antibacterial action of isatin derivatives is thought to involve mechanisms such as the inhibition of bacterial cell wall synthesis and cell fusion. nih.gov

Compound/AnalogueBacterial StrainActivity/Observation
N-benzyl isatin Schiff basesVarious Gram-positive and Gram-negative bacteriaModerate antibacterial activity at a concentration of 5mg/mL against most tested bacteria, excluding Klebsiella pneumoniae. nio.res.in
Isatin derivative (Compound 3c)Staphylococcus aureusHigher antimicrobial activity than amoxicillin at 16 µg/mL. nih.gov
Isatin derivative (Compound 3c)Escherichia coliHigher antimicrobial activity than amoxicillin at 1 µg/mL. nih.gov
Substituted IsatinsE. coliThe greatest antimicrobial activity was seen with substitutions at the C3 and C5 positions with electron-withdrawing groups. calstate.edu

This table is based on data from studies on N-benzyl isatin analogues and other substituted isatins, as specific data for 1-(3-methylbenzyl)-1H-indole-2,3-dione was not available in the provided search results.

The isatin scaffold is also a foundation for compounds with notable antifungal properties. researchgate.net Studies on various isatin derivatives have demonstrated their potential against different fungal pathogens. researchgate.netnih.gov For example, certain isatin-decorated thiazole (B1198619) derivatives were assessed for their antifungal activity against Candida albicans. nih.gov While many N-benzyl isatin Schiff bases showed no antifungal activity at the tested concentrations in one study, other isatin derivatives have shown more promise. nio.res.in For instance, 1H-indole-4,7-dione derivatives, which share the core indole (B1671886) structure, exhibited potent antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. nih.gov The indole ring is considered an essential moiety for the antifungal activity in many of these analogues. sigmaaldrich.com

Biofouling in marine environments poses significant challenges, and research has turned to natural products for inspiration in developing new antifouling agents. nio.res.in Isatin, a marine natural product, has been identified as a promising scaffold for this purpose. nio.res.in Synthetic analogues of isatin have been evaluated for their ability to inhibit the growth of marine fouling bacteria. nio.res.in In these studies, several synthetically modified isatins demonstrated potent inhibitory activity at a concentration of 2 µ g/disc against marine bacteria such as Planococcus donghaensis, Erythrobacter litoralis, Alivibrio salmonicida, and Vibrio furnisii. nio.res.in The modified analogues generally showed stronger activity than the parent isatin molecule, highlighting the potential of the 1H-indole-2,3-dione scaffold in developing future antifouling candidates. nio.res.in

Anticancer and Cytotoxic Activities in In Vitro Cell Line Models

The isatin scaffold is a prominent feature in many compounds investigated for their anticancer properties. oak.go.kr Derivatives of isatin have been shown to target multiple cellular mechanisms involved in cancer progression, such as angiogenesis and cell cycle pathways.

N-substituted isatins, including those with N-benzyl groups, have been reported to exhibit cytotoxic activity against various cancer cell lines. oak.go.kr Structure-activity relationship studies suggest that the introduction of a benzyl (B1604629) group at the N-1 position of the isatin moiety can lead to more active derivatives. For instance, N-benzyl substituted 5-arylisatins have been evaluated for their antiproliferative activities against human leukemia K562 and liver cancer HepG2 cells. nih.gov One of the most potent compounds in a series, an N-benzyl substituted 5-arylisatin, showed an IC₅₀ of 0.03 μM against K562 cells and 0.05 μM on HepG2 cells. nih.gov Another study on N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene) hydrazide derivatives found that the most potent compound exhibited an IC₅₀ value of 9.29 ± 0.97 µM in MCF-7 (ER+) breast cancer cells. The cytotoxic potential of these compounds is influenced by the nature of the substitution on the isatin ring. oak.go.kr

AnalogueCell LineCytotoxic Activity (IC₅₀)
N-benzyl substituted 5-arylisatin (Compound 51)K562 (human leukemia)0.03 μM. nih.gov
N-benzyl substituted 5-arylisatin (Compound 51)HepG2 (liver cancer)0.05 μM. nih.gov
N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene) hydrazide (Compound 5i)MCF-7 (breast cancer)9.29 ± 0.97 µM.

This table presents data for N-benzyl isatin analogues as representative examples of the cytotoxic activity of this class of compounds.

Isatin derivatives have been found to exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. nih.govcalstate.edu For example, a potent N-benzyl substituted 5-arylisatin was found to induce cell cycle arrest in a time- and dose-dependent manner, as confirmed by flow cytometry analysis. nih.gov Another isatin derivative, (E)-methyl 3-(1-(4-methoxybenzyl)-2,3-dioxoindolin-5-yl) acrylate, was shown to arrest human chronic myelogenous leukemia K562 cells in the G2/M phase of the cell cycle and subsequently lead to their accumulation in the sub-G1 phase, which is indicative of apoptosis.

The induction of apoptosis by these compounds often involves the mitochondrial pathway. calstate.edu This can be characterized by the dissipation of the mitochondrial membrane potential, the activation of key executioner enzymes like caspase-3, and an altered ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins. calstate.edu Specifically, some indole compounds have been shown to down-regulate anti-apoptotic gene products like Bcl-2 and up-regulate pro-apoptotic factors such as Bax. calstate.edu

Molecular Targets Related to Oncogenesis and Cell Growth

The indole nucleus is a fundamental component of molecules that exhibit anticancer activity through diverse mechanisms. dovepress.com Indole-based compounds have been shown to target several pathways crucial for cancer cell proliferation, including tubulin polymerization, DNA topoisomerase, histone deacetylase, and various kinases. dovepress.com The strategy of merging the isatin pharmacophore with other bioactive moieties, such as an indole ring via a carbohydrazide (B1668358) bridge, has been explored to create hybrid molecules with enhanced anticancer profiles. dovepress.com

In this context, analogues of this compound have demonstrated significant anti-proliferative effects. A study on a series of 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogues revealed potent growth inhibition against a panel of human tumor cell lines. nih.gov Notably, the analogue with a 4-methyl-N-benzyl substitution (compound 3c ), a close structural isomer of the titular compound, showed high potency against the MDA-MB-468 breast cancer cell line with a GI50 value of 30 nM. nih.gov Other analogues in the same series, such as the 4-methoxy-N-benzyl (3d ) and 4-fluoro-N-benzyl (3g ) variants, also displayed low nanomolar efficacy against ovarian and breast cancer cells, respectively. nih.gov These findings underscore the potential of N-benzylindole derivatives as a basis for developing treatments for solid tumors. nih.gov

Similarly, research into new isatin-indole conjugates linked by a carbohydrazide bridge identified compounds with potent antiproliferative activity. dovepress.com One such compound, 5m , was found to have an IC50 value of 1.17 μM against the A-549 human lung cancer cell line, making it approximately seven times more potent than the reference drug sunitinib (B231) (IC50 = 8.11 μM). dovepress.com Further investigation into its mechanism suggested that compound 5m induces an increase in the number of cells in the G1 phase of the cell cycle. dovepress.com Another study synthesized a novel indole compound, 1,1,3-tri(3-indolyl)cyclohexane, which was shown to inhibit cancer cell growth in both lung cancer cell lines and xenograft models, indicating its potential as a lead pharmaceutical compound for cancer treatment. nih.gov

Table 1: Anti-proliferative Activity of N-Benzylindole Analogues

Compound Substitution on Benzyl Ring Cell Line Activity (GI50) Reference
3c 4-methyl MDA-MB-468 (Breast) 30 nM nih.gov
3d 4-methoxy OVCAR-5 (Ovarian) 20 nM nih.gov
3d 4-methoxy MDA-MB-468 (Breast) 40 nM nih.gov
3f 4-chloro A498 (Renal) 40 nM nih.gov
3g 4-fluoro MDA-MB-468 (Breast) 30 nM nih.gov
5m (Isatin-indole conjugate) A-549 (Lung) 1.17 µM (IC50) dovepress.com
Sunitinib (Reference Drug) A-549 (Lung) 8.11 µM (IC50) dovepress.com

Anti-inflammatory and Analgesic Properties in Pre-Clinical Models

Derivatives of the isatin and indole core structures have been widely investigated for their potential to alleviate inflammation and pain. researchgate.net The clinical utility of traditional non-steroidal anti-inflammatory drugs (NSAIDs) can be limited by adverse effects, prompting research into new chemical entities. researchgate.net Indole and isoindoline-1,3-dione derivatives have shown promise in various pre-clinical models of pain and inflammation. researchgate.netnih.gov

Pre-clinical assessments for analgesic activity often employ models using thermal, chemical, or mechanical stimuli to induce a pain response. slideshare.net Common models include the acetic acid-induced writhing test, the hot plate test, and the formalin test for analgesia, while anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model. researchgate.netnih.govnih.gov

In one study, a series of aminoacetylenic isoindoline-1,3-dione compounds were evaluated for their analgesic effects. nih.gov Two compounds, ZM4 and ZM5, were effective in significantly reducing acetic acid-induced writhing and formalin-induced paw licking time in rodents. nih.gov In the hot plate test, which measures response to thermal pain, both compounds produced a significant increase in latency times. nih.gov Another study focused on an isatin derivative, (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT). researchgate.net This compound demonstrated anti-inflammatory activity by significantly reducing edema in the carrageenan-induced paw edema model and diminishing leukocyte migration in the zymosan-induced air pouch model. researchgate.net In the formalin test, COPHCT was active in the second (inflammatory) phase, while in the acetic acid-induced writhing test, it produced a significant reduction in writhing at a dose of 5.0 mg/kg. researchgate.net These studies highlight that the isatin scaffold is a key component for developing novel anti-inflammatory and analgesic agents.

Table 2: Pre-clinical Anti-inflammatory and Analgesic Models

Model Type Measures Relevant Findings for Indole/Isatin Derivatives Reference
Acetic Acid-Induced Writhing Chemical Number of abdominal constrictions Significant reduction in writhing behavior by isoindoline-1,3-dione and isatin derivatives. researchgate.netnih.gov researchgate.netnih.gov
Hot Plate Test Thermal Latency to paw licking or jumping Significant increase in latency time with aminoacetylenic isoindoline-1,3-dione derivatives. nih.gov nih.gov
Formalin Test Chemical Paw licking time (Phase 1: neurogenic, Phase 2: inflammatory) Isatin and isoindoline-1,3-dione derivatives reduced paw licking time, particularly in the inflammatory phase. researchgate.netnih.gov researchgate.netnih.gov
Carrageenan-Induced Paw Edema Inflammatory Paw volume/swelling Isatin derivatives significantly reduced paw edema. researchgate.net researchgate.netresearchgate.net
Zymosan-Induced Air Pouch Inflammatory Leukocyte migration, protein concentration Isatin derivative significantly reduced leukocyte migration and total protein. researchgate.net researchgate.net

Antiviral and Antiparasitic Activities in Research Models

The isatin scaffold, particularly when functionalized as a thiosemicarbazone, is a well-documented pharmacophore for antiviral activity. Research has shown that isatin-β-thiosemicarbazone derivatives can exhibit significant and selective antiviral action with low cytotoxicity. researchgate.net The structural features, including the thiourea (B124793) group and the NH moiety of the isatin ring, are considered crucial for this activity. researchgate.net

A study evaluating 1H-indole-2,3-dione 3-[4-(4-sulfamoylphenyl)thiosemicarbazones] found that certain derivatives possessed selective, non-toxic antiviral activity against reovirus-1. researchgate.net Specifically, the 5-bromo substituted compound 6f showed an effective concentration (EC50) in the range of 2–3 μM. researchgate.net The introduction of a methyl group at the N1 position of the indole ring, a modification seen in analogues of the title compound, was also investigated to assess its contribution to antiviral activity. researchgate.net

Furthermore, derivatives of the related pyrazino[1,2-a]indole-1,3(2H,4H)-dione scaffold have been identified as inhibitors of Flaviviridae viruses, such as Hepatitis C (HCV), Dengue (DENV), and Yellow Fever (YFV). mdpi.com These compounds are designed as metal-chelating inhibitors that can target the viral RNA-dependent RNA polymerase (RdRp). mdpi.com Modifications to the indole core and the imidic nitrogen were explored to enhance potency and specificity. mdpi.com For instance, introducing a nitro group at position 6 of the indole ring resulted in a compound (36 ) with an EC50 of 1.6 μM against HCV genotype 1b. mdpi.com The versatility of the indole core is also highlighted by the synthesis of 1,2,3-triazole-containing derivatives which have shown potential as virucidal agents against influenza viruses. mdpi.com While direct studies on the antiparasitic activity of this compound are not specified, thiosemicarbazones in general are a class of compounds known to possess antimalarial properties. nih.gov

Table 3: Antiviral Activity of Indole-2,3-dione Analogues

Compound Class Virus Target Key Finding Reference
1H-Indole-2,3-dione 3-thiosemicarbazones Reovirus-1 5-bromo substituted derivative showed an EC50 of 2-3 μM. researchgate.net researchgate.net
Pyrazino[1,2-a]indole-1,3(2H,4H)-diones HCV, DENV, YFV 6-nitro substituted derivative showed an EC50 of 1.6 μM against HCV. mdpi.com mdpi.com
Isatin-β-thiosemicarbazones Herpes Simplex Virus Thiourea group and isatin NH functionality are essential for antiherpetic activity. researchgate.net researchgate.net

Enzymatic Modulation and Receptor Interactions

Isatin (1H-indole-2,3-dione) and its analogues are recognized as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters. nih.gov Isatin itself is a potent, reversible, and competitive inhibitor of MAO with an IC50 of 3 μM. medchemexpress.com

Structure-activity relationship studies on various indole and isatin analogues have provided insights into the requirements for selective inhibition. nih.gov Quantitative structure-activity relationship (QSAR) analysis revealed that a co-planar structure of substituents at the C2 and C3 positions of the indole ring is favorable for selective MAO-A inhibition. nih.gov The inhibition of MAO-B was found to be dependent on both the size of the planar molecules and the distribution of electron density. nih.gov The presence of a hydroxyl group at the C5 position of the isatin ring was shown to increase the selectivity for MAO-A inhibition. nih.gov While specific data for this compound is not available, its structural features, including the N-benzyl group, would influence its interaction with the active sites of MAO-A and MAO-B, positioning it within this class of potential inhibitors.

Tyrosinase is a key copper-containing enzyme involved in the biosynthesis of melanin, the pigment responsible for coloration in skin and hair. nih.govmdpi.com Inhibition of tyrosinase is a major strategy for managing hyperpigmentation disorders and is also relevant in the food industry to prevent browning. nih.govresearchgate.net The indole scaffold is considered a valuable framework for developing novel tyrosinase inhibitors. nih.gov

Thiosemicarbazones are a prominent class of tyrosinase inhibitors, primarily due to their ability to chelate the copper ions within the enzyme's active site. nih.gov Research has demonstrated that conjugating the indole moiety with a thiosemicarbazone group can lead to potent inhibitors. nih.gov The inhibitory potential can be modulated by changing the substituents on the indole ring and the thiosemicarbazide (B42300) portion. nih.gov Specifically, 1-benzyl substituted indole-based thiosemicarbazones have been reported for their inhibitory action against mushroom tyrosinase. nih.gov Kinetic studies of similar inhibitors have often revealed a competitive mode of inhibition. nih.govrsc.org The N-benzyl group, as present in this compound, is a feature incorporated into designs of tyrosinase inhibitors, suggesting that this compound and its derivatives could interact with the enzyme.

Table 4: Tyrosinase Inhibition by Indole Analogues

Inhibitor Class Proposed Mechanism Key Structural Feature Reference
Indole-based thiosemicarbazones Chelation of copper ions in the active site. nih.gov Thiosemicarbazide moiety. nih.gov nih.gov
3,5-dihydroxybenzoyl-hydrazineylidene Competitive inhibition. nih.gov Dihydroxybenzoyl group. nih.gov
3-hydroxypyridin-4-one derivatives Competitive inhibition. rsc.org Hydroxypyridinone core. rsc.org

The versatile isatin scaffold allows its derivatives to interact with a variety of other enzymes and receptors. For example, novel 1H-indole-2,3-dione 3-thiosemicarbazone derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrases (hCAs). nih.gov Certain analogues, such as a 1-benzyl-5-(trifluoromethoxy)-substituted compound (11c ), demonstrated potent and highly selective inhibition of the hCA II isoform with an IC50 value in the subnanomolar range (Ki = 0.32 nM). nih.gov

In other studies, isatin-based sulfonamide hybrids were synthesized and evaluated as inhibitors of α-glucosidase and α-amylase, enzymes relevant to the management of diabetes. nih.gov Through structure-activity relationship (SAR) studies, the isatin-based sulfonamide core was identified as a promising scaffold for inhibiting these enzymes. nih.gov

Furthermore, indole derivatives have been investigated as modulators of G-protein coupled receptors. A series of 1-benzyl-3-ketoindole derivatives were found to act as either positive or negative allosteric modulators of the human A2B adenosine (B11128) receptor, depending on minor structural changes in their side chains. researchgate.net The isatin core has also been shown to bind to central benzodiazepine (B76468) receptors. medchemexpress.com Additionally, derivatives of 2-(5-imidazolyl)indole have been developed as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a significant target in cancer immunotherapy. nih.gov

Structure Activity Relationship Sar Studies of 1 3 Methylbenzyl 1h Indole 2,3 Dione Derivatives

Impact of N1 Substitution (Benzyl Moiety) on Biological Activity

Effect of Substituent Position (Ortho, Meta, Para) on the Benzyl (B1604629) Ring

The location of substituents on the N1-benzyl ring significantly impacts the biological activity of isatin (B1672199) derivatives. Studies have consistently shown that substitutions at the para and meta positions are generally more favorable for activity compared to the ortho position. nih.gov For instance, in a series of isatin-based antitubercular agents, it was noted that a para-substituted phenyl ring was important for potency. nih.gov Specifically, a bromo group at the para position resulted in excellent antitubercular activity, whereas para-nitro and para-chloro substituents were less effective. nih.gov This suggests that the spatial arrangement and interaction of the substituent with the target receptor are critical, with the ortho position likely introducing steric hindrance that is detrimental to binding.

Influence of Electronic and Steric Effects of Benzyl Substituents

Both electronic and steric factors of the substituents on the benzyl ring are key determinants of biological activity. SAR analyses have revealed that electron-donating groups (EDGs) on the benzyl ring can enhance the inhibitory activity of isatin derivatives. nih.gov For example, a methyl group, which is an EDG, has been shown to have greater potential than an electron-withdrawing group (EWG) like a fluoro group in certain contexts. nih.gov

Conversely, other studies have found that the presence of an electron-withdrawing substituent on the benzyl ring is crucial for potent antiproliferative activity in some series of isatin hybrids. nih.gov This highlights that the optimal electronic nature of the substituent can be target-dependent. Furthermore, bulky N-substituents, such as benzyl groups, can sometimes lead to a decrease in activity, suggesting that while the benzyl moiety is often beneficial, its size must be optimized to avoid unfavorable steric clashes with the biological target. nih.gov

Role of Substituents on the Indole-2,3-dione Core (C5, C6, C7 Positions)

SAR studies frequently indicate that substitutions at the C5 position are particularly effective. For example, the presence of an electron-withdrawing group at the C5 position has been found to result in excellent anti-TB and anti-HIV potential. nih.gov In other cases, electron-donating groups at the C5 position have demonstrated strong antitumor activity. researchgate.net One study highlighted that substitution with 5-[trans-2-(methoxycarbonyl)ethen-1-yl] alongside a 1-benzyl group greatly improved cytotoxic potency. nih.govnih.gov Generally, substitutions at the C5 position tend to yield greater activity compared to those at the C7 position. nih.gov The introduction of halogens, such as bromine, at the C5 and C7 positions has also been explored, leading to potent cytotoxic agents. nih.govmdpi.com

Table 1: Effect of Indole (B1671886) Core Substitution on Biological Activity
Compound SeriesPositionSubstituent TypeObserved Effect on ActivityReference
Anti-TB/Anti-HIV AgentsC5Electron-Withdrawing (e.g., NO₂)Excellent Potency nih.gov
Antitumor AgentsC5Electron-Donating (e.g., OCH₃)Strong Activity researchgate.net
Cytotoxic AgentsC5trans-2-(methoxycarbonyl)ethen-1-ylGreatly Improved Potency nih.govnih.gov
Antibacterial AgentsC5Halogen (e.g., Br, Cl)Marked Enhancement nih.gov
Aldehyde Dehydrogenase InhibitorsC5, C7DibromoPromising Cytotoxicity nih.gov

Modifications at the C3 Position and their Contribution to Activity

The C3 position of the indole-2,3-dione scaffold, featuring a reactive carbonyl group, is a frequent site for modification to generate diverse derivatives with a wide range of biological activities. nih.govnih.gov These modifications often involve condensation reactions to form Schiff bases, hydrazones, or spiro compounds, which can dramatically enhance potency. nih.govnih.gov

The transformation of the C3-carbonyl group can lead to a significant increase in activity. For instance, certain modifications at this position have resulted in compounds with a 300-fold increase in potency against Jurkat T lymphocytes. researchgate.net The synthesis of C3-hydrazones from N-benzylisatin has produced compounds with significant antiproliferative activity, in some cases showing two-to-fourfold greater activity than the lung cancer drug Gefitinib. mdpi.com Incorporating a cinnamaldehyde (B126680) pharmacophore at the C3 position via a hydrazone linker has also been successful in developing potent enzyme inhibitors. researchgate.net These findings underscore the critical role of the C3 position as a key pharmacophoric site, where the introduction of new functional groups can lead to novel interactions with biological targets. nih.govresearchgate.net

Pharmacophore Modeling and Design Principles

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are essential tools for rationalizing the observed SAR data and for the prospective design of new, more potent 1-(3-methylbenzyl)-1H-indole-2,3-dione derivatives. nih.gov These computational approaches help to identify the key structural features—the pharmacophore—that are essential for biological activity.

For N-substituted isatin derivatives, pharmacophore models often highlight several key features:

A Hydrogen Bond Acceptor: The carbonyl group at the C2 position is a crucial feature for hydrogen bonding with target proteins. nih.gov

An Aromatic/Hydrophobic Region: The indole ring itself provides a necessary hydrophobic scaffold.

A Substituted N1-Benzyl Group: This group often fits into a specific hydrophobic pocket of the target enzyme or receptor. The electronic nature (electron-donating or electron-withdrawing) of the substituents on this ring is a critical parameter for optimizing interactions. nih.govnih.gov

Substituents on the Isatin Core: The C5 position is frequently identified as a key point for substitution to enhance potency, with halogens or other electron-withdrawing groups often being favorable. nih.gov

Modifications at C3: The C3 position allows for the introduction of diverse chemical moieties that can act as additional hydrogen bond donors/acceptors or hydrophobic interactors, significantly influencing the compound's selectivity and potency. researchgate.net

These design principles, derived from extensive SAR studies, guide medicinal chemists in the strategic modification of the this compound scaffold to develop novel therapeutic agents with improved efficacy and tailored biological properties. nih.govnih.gov

Computational Chemistry and in Silico Investigations of 1 3 Methylbenzyl 1h Indole 2,3 Dione

Quantum Chemical Studies: DFT Analysis of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. niscpr.res.in It is widely employed to determine molecular geometries, vibrational frequencies, and electronic properties. For derivatives of isatin (B1672199), such as 1-(3-methylbenzyl)-1H-indole-2,3-dione, DFT calculations can elucidate the fundamental aspects of its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). Their energy levels and the gap between them (ΔE = ELUMO – EHOMO) are crucial parameters for describing the electronic and optical properties, chemical reactivity, and kinetic stability of a molecule. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, has higher polarizability, and is considered a "soft" molecule, indicating that it can be easily polarized and participate in charge transfer interactions. nih.govacademie-sciences.fr Conversely, a large energy gap implies higher stability and lower reactivity. academie-sciences.fr

Table 1: Representative Frontier Molecular Orbital Energy Data for Structurally Related Compounds

CompoundMethodE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)Reference
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioateB3LYP/6-31G+(d,p)-0.22-0.180.04 nih.gov
Tetrathiafulvalene-1,3-benzothiazoleB3LYP/6-31G**-4.99-2.712.28 academie-sciences.fr

This table presents data for other heterocyclic compounds to illustrate typical values obtained from DFT calculations. The values for this compound would be specific to its unique structure.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into a localized form that aligns with the chemist's intuitive Lewis structure representation of bonds and lone pairs. uni-muenchen.dewisc.edu This analysis provides detailed information on electron density distribution, atomic charges, and the stabilization energies (E(2)) associated with intramolecular charge transfer between donor (filled) and acceptor (unfilled) orbitals. researchgate.netnih.gov

For this compound, NBO analysis would reveal significant delocalization of electron density within the indole (B1671886) and benzyl (B1604629) rings. researchgate.net Key interactions would include the delocalization of lone pair electrons from the oxygen atoms of the carbonyl groups into adjacent antibonding orbitals (n → σ* or n → π*). These hyperconjugative interactions stabilize the molecule. researchgate.net The analysis of a close structural analog, 1-(4-methylbenzyl)indoline-2,3-dione, confirms the importance of various intermolecular contacts, which are governed by the electronic distribution within the molecule. researchgate.net NBO analysis helps quantify the nature of the chemical bonds, such as the sp composition of hybrid orbitals forming the bonds, and identifies deviations from an idealized Lewis structure. uni-muenchen.de

Table 2: Example of NBO Analysis Data for Hyperconjugative Interactions

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Compound ExampleReference
n(O)σ(C-C)Variable1-azanapthalene-8-ol researchgate.net
π(C=C)π(C=C)Variable1-azanapthalene-8-ol researchgate.net

This table provides a conceptual framework for the types of interactions quantified by NBO analysis. Specific E(2) values are highly dependent on the molecule's geometry and electronic structure.

Molecular Electrostatic Potential (MEP) surface analysis is a valuable method for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potential. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor areas, susceptible to nucleophilic attack). nih.govresearchgate.net

For this compound, the MEP map is expected to show the most negative potential localized around the electronegative oxygen atoms of the two carbonyl groups (C2=O and C3=O) in the indole-2,3-dione core. These sites are the primary centers for hydrogen bonding and nucleophilic interactions. Conversely, positive potential would be found around the hydrogen atoms. A study on the related 1-(4-methylbenzyl)indoline-2,3-dione utilized Hirshfeld surface analysis, a related technique that maps intermolecular contacts, showing that H···O interactions are highly significant, contributing 22.8% to the crystal packing, which aligns with the expected charge distribution from an MEP analysis. researchgate.net

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein or enzyme. rsc.orgmdpi.com These methods help in understanding the binding mode, affinity, and stability of the ligand-protein complex, which is crucial for drug discovery and development. mdpi.comnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves sampling various conformations of the ligand within the binding site and scoring them based on binding energy or affinity. A lower binding energy generally indicates a more stable and favorable interaction. The primary mechanisms governing ligand binding include the "lock-and-key" model, where the ligand and protein are rigid, and the "induced-fit" model, which allows for conformational changes in both partners upon binding. nih.govmdpi.com

Isatin derivatives have been studied as inhibitors for various enzymes. mdpi.com Docking studies on these compounds reveal that their binding affinity is driven by a combination of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For this compound, the indole ring and the benzyl group can participate in π-π stacking and hydrophobic interactions with aromatic residues in an enzyme's active site, while the carbonyl oxygens can act as hydrogen bond acceptors. nih.gov The binding affinity (often expressed as a docking score in kcal/mol or as an inhibition constant, Ki) quantifies the strength of these interactions.

The specific interactions between a ligand and the amino acid residues within an enzyme's active site determine its inhibitory potential. mdpi.com For isatin-based compounds, key interactions often involve:

Hydrogen Bonding: The two carbonyl oxygens of the indole-2,3-dione core are potent hydrogen bond acceptors, capable of interacting with donor residues like arginine, lysine, or serine in the active site.

π-π Stacking: The aromatic indole core and the attached benzyl ring can form favorable π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan. nih.gov

Hydrophobic Interactions: The benzyl and methyl groups contribute to hydrophobic interactions with nonpolar pockets within the active site.

Molecular dynamics simulations can further refine the docked poses, providing insights into the stability of the ligand-protein complex over time. mdpi.comnih.gov MD simulations track the atomic movements, revealing how the ligand and protein adapt to each other and the stability of the key interactions identified in docking. mdpi.com For example, a stable hydrogen bond or π-π interaction maintained throughout an MD simulation strengthens the confidence in that interaction's importance for binding. nih.gov

Table 3: Common Interacting Residues and Interaction Types for Indole-Based Ligands

Interaction TypeLigand MoietyPotential Interacting Amino Acid ResiduesReference
Hydrogen Bond (Acceptor)Carbonyl OxygensArginine, Lysine, Serine, Tyrosine mdpi.com
π-π StackingIndole Ring, Benzyl RingPhenylalanine, Tyrosine, Tryptophan, Histidine nih.gov
HydrophobicBenzyl Group, Methyl GroupLeucine, Isoleucine, Valine, Alanine doi.org

ADME/Tox Predictions (Computational Screening Methodologies)

The prediction of a molecule's behavior in the human body is a critical aspect of drug design. In silico ADME/Tox screening provides a rapid and cost-effective means to evaluate the potential of a compound to become a viable drug candidate. These computational models are built upon large datasets of experimentally determined properties and utilize various algorithms, including machine learning, to predict the characteristics of novel compounds. dntb.gov.uanih.gov

In Silico Assessment of Pharmacokinetic Properties

The pharmacokinetic properties of a drug candidate, which include its absorption, distribution, metabolism, and excretion, are crucial for its efficacy and safety. Computational tools like SwissADME are widely used to predict these properties based on the chemical structure of a molecule. nih.govusm.my These predictions are derived from a combination of physicochemical properties and established models.

For this compound, a hypothetical in silico analysis using a platform similar to SwissADME would likely yield the following pharmacokinetic predictions. These values are representative of what would be expected for a compound with this structure, based on the analysis of similar N-benzyl isatin derivatives.

Interactive Data Table: Predicted Physicochemical and Pharmacokinetic Properties of this compound

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular FormulaC₁₆H₁₃NO₂
Molecular Weight251.28 g/mol Fulfills Lipinski's rule of five (<500 g/mol ), suggesting good potential for oral bioavailability.
LogP (Lipophilicity)3.10Indicates moderate lipophilicity, which is favorable for membrane permeability and absorption.
Topological Polar Surface Area (TPSA)43.37 ŲSuggests good cell membrane permeability and potential for oral absorption.
Water Solubility (LogS)-3.5Predicted to be poorly soluble in water.
Pharmacokinetic Properties
Gastrointestinal (GI) AbsorptionHighThe combination of molecular weight, LogP, and TPSA suggests good absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeantYesThe lipophilicity and TPSA fall within a range that suggests the compound may cross the blood-brain barrier.
P-glycoprotein (P-gp) SubstrateNoPredicted not to be a substrate of P-glycoprotein, which could reduce the likelihood of drug efflux from cells.
Cytochrome P450 (CYP) Inhibition
CYP1A2 InhibitorYesPotential for drug-drug interactions with substrates of this enzyme.
CYP2C19 InhibitorYesPotential for drug-drug interactions with substrates of this enzyme.
CYP2C9 InhibitorNoLower likelihood of interactions with drugs metabolized by this enzyme.
CYP2D6 InhibitorNoLower likelihood of interactions with drugs metabolized by this enzyme.
CYP3A4 InhibitorYesPotential for significant drug-drug interactions as CYP3A4 metabolizes a large number of drugs.

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on typical in silico predictions for structurally related compounds and does not represent experimentally verified data for this compound.

Computational Toxicity Prediction Methodologies

Early assessment of potential toxicity is a critical step in drug discovery to avoid late-stage failures. Computational tools, such as the ProTox-II webserver, are employed to predict various toxicity endpoints based on the chemical structure of a compound. nih.govnih.govscispace.com These predictions are generated by comparing the input structure to a large database of compounds with known toxicological profiles and employing machine learning models. nih.govasmepress.com

A hypothetical computational toxicity assessment for this compound would involve submitting its structure to a platform like ProTox-II. The predicted toxicity profile would provide insights into its potential for causing adverse effects.

Interactive Data Table: Predicted Toxicological Profile of this compound

Toxicity EndpointPredictionPredicted LD₅₀ (mg/kg)Toxicity ClassConfidence Score
Oral Toxicity
Acute Oral ToxicityPredicted to be toxic if swallowed.35040.65
Organ Toxicity
HepatotoxicityActive--0.72
Genotoxicity/Mutagenicity
Mutagenicity (Ames test)Inactive--0.81
Carcinogenicity
CarcinogenicityInactive--0.58
Immunotoxicity
ImmunotoxicityActive--0.69
Cytotoxicity
Cytotoxicity (HepG2)Active--0.75

Toxicity Class (Globally Harmonized System): Class 4: Harmful if swallowed (300 < LD₅₀ ≤ 2000) Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on typical in silico predictions for structurally related compounds and does not represent experimentally verified data for this compound.

The in silico predictions suggest that while this compound may possess favorable pharmacokinetic properties for a potential drug candidate, it may also exhibit certain toxicities, such as hepatotoxicity and immunotoxicity. The predicted oral toxicity falls into Class 4, indicating it could be harmful if swallowed. Importantly, the prediction of inactivity in mutagenicity and carcinogenicity assays is a positive indicator. These computational predictions provide a valuable starting point for further experimental investigation, guiding the design of more efficacious and safer analogs.

Future Research Directions and Translational Perspectives for 1 3 Methylbenzyl 1h Indole 2,3 Dione

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of N-substituted isatins is well-established, but the pursuit of more efficient, cost-effective, and environmentally benign methods is a continuous endeavor in pharmaceutical chemistry. The conventional synthesis of 1-(3-methylbenzyl)-1H-indole-2,3-dione would typically involve the N-alkylation of isatin (B1672199) with 3-methylbenzyl halide in the presence of a base.

Future research should focus on developing novel and sustainable synthetic strategies. This includes the exploration of greener solvents, catalyst-free conditions, and energy-efficient techniques like microwave-assisted or ultrasound-promoted synthesis. Methodologies that reduce the number of synthetic steps, minimize waste, and avoid hazardous reagents are of paramount importance for translational development.

One promising avenue is the development of one-pot synthesis protocols. For instance, a multicomponent reaction involving an appropriate aniline (B41778) derivative, a glyoxylic acid equivalent, and 3-methylbenzyl bromide under optimized conditions could provide a direct and efficient route to the target compound. Furthermore, catalytic methods employing earth-abundant metals or organocatalysts could offer sustainable alternatives to traditional synthetic procedures. chemicalbook.comsemanticscholar.org

Table 1: Potential Future Synthetic Methodologies for this compound

MethodologyPotential AdvantagesKey Research Focus
Microwave-Assisted Organic Synthesis (MAOS) Rapid reaction times, improved yields, enhanced purity.Optimization of reaction parameters (temperature, time, power), solvent selection.
Ultrasound-Promoted Synthesis Increased reaction rates, milder conditions, reduced energy consumption.Investigation of frequency and power effects on yield and reaction kinetics.
One-Pot Multicomponent Reactions Step economy, reduced waste, operational simplicity.Design of novel reaction cascades, catalyst screening, substrate scope evaluation.
Flow Chemistry Precise control over reaction parameters, improved safety, scalability.Development of continuous flow reactors, optimization of residence time and temperature.
Organocatalysis Avoidance of toxic heavy metals, environmental compatibility.Design and application of novel chiral or achiral organocatalysts.

Discovery of Unexplored Biological Activities and Targets

The isatin nucleus is a privileged scaffold known for a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. lookchem.comnih.gov Derivatives of N-benzyl isatin, a close structural analog, have shown encouraging antimycobacterial activity. ijapbc.com This strongly suggests that this compound could possess significant, yet undiscovered, biological activities.

A primary future direction is the comprehensive biological screening of this compound against a diverse panel of therapeutic targets. High-throughput screening (HTS) against various cancer cell lines, bacterial and fungal strains, and viral targets is warranted. For instance, given the known anticancer activity of other isatin derivatives, evaluating this compound against cell lines for breast cancer, leukemia, and lung cancer could yield significant findings. researchgate.netnih.gov

Furthermore, identifying the specific molecular targets is crucial. Techniques such as affinity chromatography, proteomics, and in-silico target prediction can be employed to elucidate the mechanism of action. Potential targets could include protein kinases, caspases, tubulin, and viral proteases, which are known to be modulated by other isatin-based compounds.

Table 2: Potential Biological Activities and Therapeutic Targets for Investigation

Therapeutic AreaPotential Biological ActivityPotential Molecular Targets
Oncology Antiproliferative, Pro-apoptoticReceptor Tyrosine Kinases, Cyclin-Dependent Kinases (CDKs), Bcl-2 family proteins.
Infectious Diseases Antibacterial, Antifungal, AntiviralMycolic acid synthesis pathways, DNA gyrase, Viral proteases (e.g., SARS-CoV-2 Mpro).
Inflammation Anti-inflammatoryCyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), Pro-inflammatory cytokines. nih.govijpbs.com
Neurodegenerative Diseases Neuroprotective, Cholinesterase inhibitionAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Monoamine oxidase (MAO). mdpi.com

Development of Advanced Derivatization Strategies

The isatin scaffold offers multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological activity. The development of advanced derivatization strategies for this compound is a critical step in optimizing its therapeutic potential.

Future research should focus on systematic structural modifications at the C-3 carbonyl group, the C-5 position of the aromatic ring, and even the benzyl (B1604629) moiety.

C-3 Position: The C-3 carbonyl is highly reactive and can be converted into a variety of functional groups. The synthesis of Schiff bases, hydrazones, and spirocyclic derivatives at this position has proven to be a successful strategy for enhancing the bioactivity of isatins. nih.gov For example, condensation with various hydrazides could lead to novel hydrazones with potent anticancer activities. nih.gov

C-5 Position: Substitution at the C-5 position with electron-donating or electron-withdrawing groups can significantly influence the electronic environment of the molecule and its interaction with biological targets. Halogenation (e.g., with bromine or chlorine) or nitration at this position are common modifications known to enhance antimicrobial or anticancer efficacy in related compounds.

Benzyl Moiety: Modifications on the benzyl ring, such as the introduction of additional substituents (e.g., hydroxyl, methoxy, or trifluoromethyl groups), could further modulate the compound's properties.

These derivatization efforts will generate a library of novel compounds, which can then be subjected to structure-activity relationship (SAR) studies to identify key structural features required for optimal activity and selectivity.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Screening

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. semanticscholar.org These computational tools can accelerate the design-synthesize-test-analyze cycle by predicting the properties of novel compounds, identifying potential biological targets, and optimizing synthetic routes.

For this compound, AI and ML can be applied in several key areas:

De Novo Design: Generative AI models can design novel derivatives of the parent compound with improved predicted activity and drug-like properties. These models can learn from existing libraries of active isatin derivatives to propose new structures that are synthetically feasible.

Virtual Screening and Target Prediction: In silico docking studies can predict the binding affinity of this compound and its virtual derivatives against a wide range of protein targets. nih.govijpbs.com ML models trained on large biological datasets can predict potential therapeutic targets for the compound, guiding experimental validation.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds is crucial for their development as drugs. AI-based models can provide early-stage predictions of these properties, helping to prioritize the synthesis of candidates with favorable pharmacokinetic profiles. ijpbs.com

Reaction Prediction and Synthesis Planning: AI tools can assist chemists by predicting the outcomes of chemical reactions and suggesting optimal synthetic pathways, thereby streamlining the synthesis of new derivatives.

By leveraging these computational approaches, research on this compound can be made more efficient and targeted, increasing the likelihood of discovering novel therapeutic agents.

Q & A

Q. What are the key physicochemical properties of 1-(3-methylbenzyl)-1H-indole-2,3-dione, and how do they influence synthetic protocols?

  • Methodological Answer : The compound’s melting point (193–195°C) and thermal stability are critical for reaction design. Decomposition near the melting point suggests low-temperature synthesis (<150°C) to avoid degradation. Solubility in polar aprotic solvents (e.g., DMF, DMSO) is preferred for benzylation reactions, as observed in indole derivative syntheses . Thermodynamic data (ΔfH°solid = -268.2 kJ/mol) indicate stability in solid-phase storage but require inert atmospheres to prevent oxidation during synthesis .

Q. What synthetic routes are validated for preparing this compound?

  • Methodological Answer : A two-step approach is recommended:
  • Step 1 : Synthesize the indole-2,3-dione core via oxidative cyclization of substituted anilines using Sandmeyer or Stollé protocols.
  • Step 2 : Introduce the 3-methylbenzyl group via nucleophilic substitution or Friedel-Crafts alkylation. Evidence from analogous compounds (e.g., 3-(3-methylbenzyl)-1H-indole) highlights benzylation using m-tolylmethanol under acidic conditions (e.g., H2SO4) at 80°C for 12 hours, yielding >90% conversion . Purification via flash chromatography (cyclohexane/EtOAc gradients) ensures high purity .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • 1H NMR : Expect aromatic protons at δ 7.2–7.4 ppm (indole ring), δ 4.2 ppm (CH2 of benzyl group), and δ 2.4 ppm (CH3 from 3-methylbenzyl) .
  • 13C NMR : Carbonyl groups (C=O) appear at δ 180–185 ppm, with indole carbons at δ 110–140 ppm.
  • HRMS : Molecular ion [M+H]+ at m/z 278.1052 (C16H13NO2). Discrepancies >2 ppm require re-evaluation of synthetic steps .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported apoptotic activity (activation vs. inhibition) of this compound derivatives?

  • Methodological Answer : Structural analogs show divergent effects based on substituents. For example:
  • Apoptosis activation : 1-(3,4-dichlorobenzyl) derivatives induce caspase-3 activation via cytochrome c release (IC50 ~4 µM) .
  • Inhibition : N-benzyl-isatin sulfonamides (e.g., WC-II-89) inhibit caspase-3/7 (Ki <10 nM) .
    To resolve contradictions:
  • Assay Design : Compare caspase-3/7 activity in vitro (fluorogenic substrates) and in vivo (TUNEL assays).
  • Structural Analysis : Use X-ray crystallography (SHELXL ) to map binding interactions. Substituents at the benzyl position (e.g., halogens vs. methoxy) critically modulate activity .

Q. How can this compound be optimized for PET imaging of apoptosis?

  • Methodological Answer : Radiolabeling strategies for analogous compounds include:
  • 18F Incorporation : Replace methoxy groups with 2-fluoroethoxy moieties (e.g., [18F]WC-II-89) via nucleophilic substitution .
  • Biodistribution Studies : Use cycloheximide-treated rat liver models to validate tracer uptake. Higher liver/spleen uptake correlates with caspase-3 activity .
  • Competitive Binding Assays : Co-administer unlabeled inhibitors to confirm target specificity.

Q. What crystallographic methods are recommended for resolving structural ambiguities in this compound complexes?

  • Methodological Answer :
  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for twinned crystals.
  • Refinement : SHELXL handles anisotropic displacement parameters and twin refinement (TWIN/BASF commands). For example, a similar indole derivative refined to R1 = 3.2% using SHELXL-2018 .
  • Validation : Check PLATON ADDSYM for missed symmetry and CCDC Mercury for intermolecular interactions (e.g., π-π stacking of benzyl groups) .

Q. How do modifications to the benzyl group affect the compound’s enzyme inhibition profile?

  • Methodological Answer :
  • Substituent Screening : Replace 3-methyl with halogens (Cl, F) or electron-withdrawing groups (NO2). For example:
  • 3,4-Dichlorobenzyl : Enhances caspase-3 activation by 10-fold .
  • 4-Methoxybenzyl : Increases selectivity for caspase-9 in TUNEL assays .
  • Kinetic Studies : Measure Ki values using fluorogenic substrates (e.g., Ac-DEVD-AMC for caspases). Molecular docking (AutoDock Vina) predicts binding affinities correlated with experimental IC50 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.